![molecular formula C19H13ClN2O2 B2992666 4-{[5-(2-chlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone CAS No. 338785-59-4](/img/structure/B2992666.png)
4-{[5-(2-chlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-{[5-(2-chlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone” is a chemical compound with the molecular formula C19H13ClN2O2 . It’s a complex organic compound that belongs to the class of phthalazinones .
Molecular Structure Analysis
The molecular structure of “4-{[5-(2-chlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone” consists of a phthalazinone core with a 2-chlorophenyl group and a furyl group attached to it . The exact structural details, including bond lengths and angles, are not available in the retrieved information.Physical And Chemical Properties Analysis
The compound “4-{[5-(2-chlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone” has a molecular weight of 336.772 Da . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved information.Aplicaciones Científicas De Investigación
Antifungal Applications
A study by Derita et al. (2013) synthesized polysubstituted phthalazinone derivatives and tested their antifungal activity against a range of pathogenic yeasts and filamentous fungi. One compound exhibited remarkable antifungal activity, particularly against dermatophytes and Cryptococcus neoformans, providing valuable data for the future design of novel antifungal analogues (Derita et al., 2013).
Antimicrobial and Anticancer Activities
Önkol et al. (2008) synthesized new derivatives involving phthalazinone, exploring their antimicrobial properties. The study found that these compounds showed activity against both Gram-positive and Gram-negative bacteria, as well as yeast-like fungi, with certain derivatives exhibiting pronounced antimicrobial activities, indicating potential therapeutic applications (Önkol et al., 2008).
Another study by Li et al. (2006) focused on the synthesis of novel 1,4-disubstituted phthalazines, assessing their anticancer activities in vitro. Two analogues showed higher activity than a cisplatin control against cancer cell lines, suggesting their potential as anticancer agents (Li et al., 2006).
Material Science and Photochemistry
Research into the properties of phthalazinone derivatives extends beyond biomedical applications. For instance, Liu Peng (2005) investigated new soluble aromatic poly(aryl amide)s containing chlorine-substituted phthalazinone moieties. These polymers exhibit high thermal stability and solubility in organic solvents, suggesting their potential for use in advanced material applications (Liu Peng, 2005).
Additionally, a study by Pohlers et al. (1997) explored the photochemistry and photophysics of certain compounds that find application as photoacid generators in photoresist formulations, which are crucial for the development of photolithographic processes in the semiconductor industry (Pohlers et al., 1997).
Safety and Hazards
Propiedades
IUPAC Name |
4-[[5-(2-chlorophenyl)furan-2-yl]methyl]-2H-phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O2/c20-16-8-4-3-7-15(16)18-10-9-12(24-18)11-17-13-5-1-2-6-14(13)19(23)22-21-17/h1-10H,11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGXKJVLSGUKJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CC3=CC=C(O3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[5-(2-chlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[methyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]methyl]benzamide](/img/structure/B2992583.png)
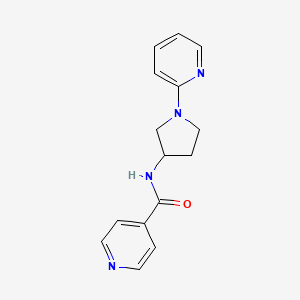
![1'-(2-Ethylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2992585.png)
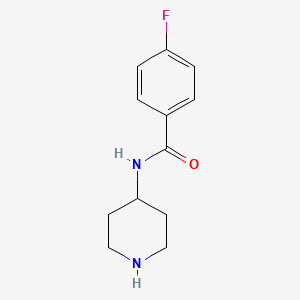
![2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2992587.png)
![5-Fluoro-2-[1-(2-methoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2992588.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide](/img/structure/B2992591.png)
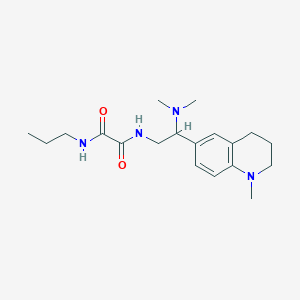
![N-(3,4-dimethoxyphenyl)-1-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2992594.png)
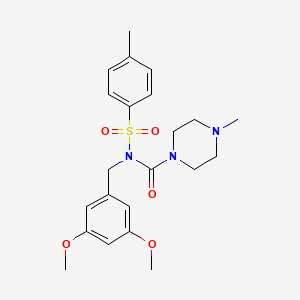
![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2992596.png)
![Methyl 4-((4-chlorobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2992600.png)
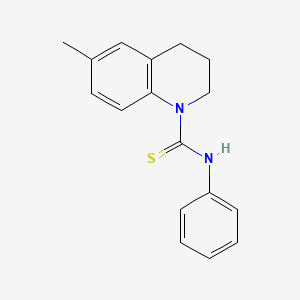
![2-[6-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetic acid](/img/structure/B2992606.png)